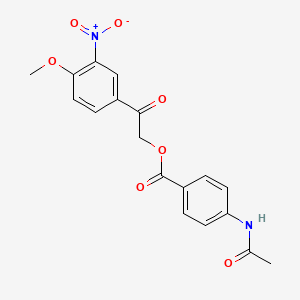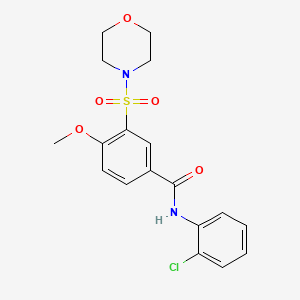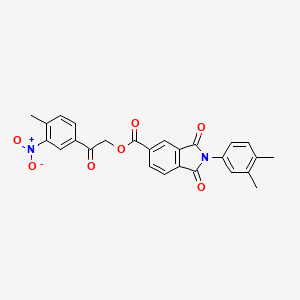
3-ethoxy-5-iodo-4-(2-naphthylmethoxy)benzaldehyde
描述
3-ethoxy-5-iodo-4-(2-naphthylmethoxy)benzaldehyde is an organic compound with the molecular formula C20H17IO3 and a molecular weight of 432.25 g/mol . This compound is characterized by the presence of an ethoxy group, an iodine atom, and a naphthylmethoxy group attached to a benzaldehyde core. It is used in various chemical research and industrial applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-5-iodo-4-(2-naphthylmethoxy)benzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
3-ethoxy-5-iodo-4-(2-naphthylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: 3-ethoxy-5-iodo-4-(2-naphthylmethoxy)benzoic acid.
Reduction: 3-ethoxy-5-iodo-4-(2-naphthylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-ethoxy-5-iodo-4-(2-naphthylmethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-ethoxy-5-iodo-4-(2-naphthylmethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function .
相似化合物的比较
Similar Compounds
- 3-ethoxy-5-iodo-4-(4-iodobenzyl)oxybenzaldehyde
- 3-ethoxy-5-iodo-4-(3-methylphenyl)methoxybenzaldehyde
Uniqueness
3-ethoxy-5-iodo-4-(2-naphthylmethoxy)benzaldehyde is unique due to the presence of the naphthylmethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
属性
IUPAC Name |
3-ethoxy-5-iodo-4-(naphthalen-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IO3/c1-2-23-19-11-15(12-22)10-18(21)20(19)24-13-14-7-8-16-5-3-4-6-17(16)9-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFDJBBUPUXKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorophenyl)-3-[(4-iodophenyl)sulfamoyl]benzamide](/img/structure/B3708493.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3708500.png)
![ethyl 2-{[(3,4-dichloro-1-benzothien-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3708513.png)
![N-(4-fluorophenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3708516.png)

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B3708527.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3708531.png)
![5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3708534.png)
![3-[(3-bromophenoxy)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B3708538.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3708543.png)
![N~1~,N~2~-bis(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3708550.png)

![2-[[4-[(N-methylsulfonylanilino)methyl]benzoyl]amino]benzoic acid](/img/structure/B3708572.png)
